Betavulgaroside III

Description

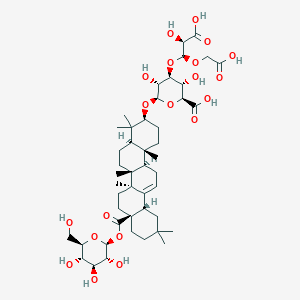

Structure

2D Structure

Properties

Molecular Formula |

C47H72O20 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2R)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23+,24-,25+,26-,28+,29-,30+,31-,32+,33-,34-,35-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI Key |

GNCYMXULNXKROG-SMDNZYBKSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@@H]([C@H](C(=O)O)O)OCC(=O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Synonyms |

betavulgaroside III |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of Betavulgaroside Iii

Natural Sources and Botanical Origins

Betavulgaroside III has been identified in a select number of plant species, primarily within the Amaranthaceae family. Its presence is most notably documented in varieties of Beta vulgaris and species of Achyranthes.

This compound is a known constituent of Beta vulgaris, the species that includes sugar beets and red beets. researchgate.netresearchgate.net Research has shown that the content of this compound and other saponins (B1172615) can vary significantly among different cultivars of Beta vulgaris. tum.depan.olsztyn.plpan.olsztyn.pl For instance, studies have identified this compound in various sugar beet and red beet cultivars, highlighting the plant's genetic diversity as a factor in its chemical composition. researchgate.netresearchgate.netpan.olsztyn.pl

A study profiling the triterpene saponins in the roots of red beet cultivars 'Red Sphere', 'Rocket', and 'Wodan' confirmed the presence of various saponins, including betavulgarosides. researchgate.net Another investigation into white, yellow, and red beetroot cultivars also identified this compound as one of the major saponin (B1150181) compounds. pan.olsztyn.plpan.olsztyn.pl The total saponin content, including this compound, was found to differ depending on the cultivar. pan.olsztyn.plpan.olsztyn.pl

In addition to Beta vulgaris, this compound has also been isolated from Achyranthes fauriei and is recognized as a constituent of Achyranthes bidentata. nih.govresearchgate.net These species, belonging to the Amaranthaceae family, are utilized in traditional medicine, and their phytochemical profiles have been a subject of scientific interest. researchgate.netresearchgate.net The presence of this compound in both Beta vulgaris and Achyranthes species suggests a potential chemotaxonomic link between these genera. tum.de

Distribution within Plant Tissues

The concentration of this compound is not uniform throughout the plant. Its distribution varies between different organs and even within specific parts of the same organ.

Both the roots and leaves of Beta vulgaris have been found to contain this compound. researchgate.nettum.de Quantitative analyses have revealed that the amounts of saponins, including this compound, can differ significantly between the roots and leaves of the same plant variety. tum.deacs.org In many sugar beet varieties, the leaves have been shown to contain higher concentrations of total saponins compared to the roots. tum.deacs.org For example, one study reported total saponin amounts in sugar beet roots ranging from 862 mg/kg to 2,452 mg/kg, while in the leaves, the range was 907 mg/kg to 5,398 mg/kg. tum.deresearchgate.net

Further investigation into the distribution of saponins within the sugar beet root has shown that specific tissues contain higher concentrations. The peel and pulp of beetroot have been identified as particularly rich in saponins. pan.olsztyn.plpan.olsztyn.pl One study found that the highest content of saponins was in the peel of the yellow B. vulgaris 'Boldor' cultivar, while the lowest was in the flesh of the white 'Snow Ball' cultivar. pan.olsztyn.plpan.olsztyn.pl

Sugar beet pulp, a by-product of the sugar industry, and sugar beet fiber have also been identified as significant sources of saponins, including this compound. tum.deresearchgate.net Research has indicated that sugar beet fiber contains the highest amount of saponins among all investigated plant parts and by-product streams, with a total amount of 12.7 g/kg. tum.deresearchgate.net Sugar beet pulp is also a notable source, making it a valuable material for the extraction of these compounds. tum.deresearchgate.net

Extraction Methodologies for this compound

The isolation of this compound from plant material involves several extraction and purification steps. The choice of method can significantly impact the yield and purity of the final compound.

Commonly, the initial extraction is performed using solvents such as methanol (B129727) or ethanol (B145695), often in aqueous solutions. researchgate.netontosight.ai For instance, 80% aqueous methanol has been used for the extraction of saponins from Beta vulgaris leaves. pan.olsztyn.pl Another approach involves a single extraction with a methanol/water mixture, which has been suggested as an economical method for saponin extraction from sugar beets. tum.de

Following the initial extraction, various chromatographic techniques are employed for the separation and purification of this compound. These methods include:

Column Chromatography: This technique is widely used to separate the extracted compounds based on their different affinities for the stationary phase. ontosight.ai

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of this compound. ontosight.aipan.olsztyn.pl

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been utilized for the separation and analysis of saponins from beet root extracts. researchgate.net

Modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are crucial for the identification and structural elucidation of this compound and other saponins. pan.olsztyn.plpan.olsztyn.placs.org These methods provide detailed information about the molecular weight and fragmentation patterns of the compounds, enabling their precise identification.

Interactive Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Family | References |

| Beta vulgaris (Sugar Beet, Red Beet) | Amaranthaceae | tum.de, researchgate.net, researchgate.net |

| Achyranthes fauriei | Amaranthaceae | nih.gov, researchgate.net |

| Achyranthes bidentata | Amaranthaceae | researchgate.net, researchgate.net |

Table 2: Distribution of Saponins (including this compound) in Beta vulgaris

| Plant Part | Concentration Range (Total Saponins) | References |

| Roots | 862 - 2,452 mg/kg | tum.de, researchgate.net |

| Leaves | 907 - 5,398 mg/kg | tum.de, researchgate.net |

| Peel (Yellow Cultivar) | Highest Content | pan.olsztyn.pl, pan.olsztyn.pl |

| Pulp | High Content | tum.de, researchgate.net |

| Fiber | 12.7 g/kg | tum.de, researchgate.net |

Solvent-Based Extraction Approaches

The initial step in isolating this compound from its plant matrix typically involves solvent-based extraction. The choice of solvent is critical and is determined by the polarity of the target compound. A range of solvents and solvent systems have been utilized to effectively extract saponins, including this compound, from Beta vulgaris.

Commonly, aqueous mixtures of alcohols such as methanol and ethanol are employed. For instance, a 70:30 (v/v) mixture of methanol and water has been used for the triplicate extraction of saponins from sugar beet root. researchgate.net In another approach, dried and powdered beet leaves were first defatted with diethyl ether and then extracted with 80% (v/v) aqueous methanol using ultrasonic assistance. mdpi.com Traditional maceration techniques have also been applied, using 50% (v/v) methanol/water or 50% (v/v) ethanol/water solutions with mechanical stirring for an extended period of 72 hours. acs.org

The efficiency of extraction is highly dependent on the solvent system used. A study comparing various solvents for the extraction of phytochemicals from red beet demonstrated that a mixture of methanol, water, and formic acid was highly effective in extracting betanin, a related compound. jfda-online.com While not specific to this compound, this suggests that acidified alcoholic solutions can enhance extraction yields. The table below summarizes various solvent systems used for the extraction of saponins from Beta vulgaris.

| Solvent System | Plant Material | Extraction Method | Reference |

| Methanol:Water (70:30, v/v) | Sugar beet root | Triplicate extraction | researchgate.net |

| 80% (v/v) Aqueous Methanol | Defatted beet leaves | Ultrasonic-assisted extraction | mdpi.com |

| 50% (v/v) Methanol/Water | Dried beet leaves | Maceration (72h) | acs.org |

| 50% (v/v) Ethanol/Water | Dried beet leaves | Maceration (72h) | acs.org |

| Methanol:Water:Formic Acid | Red beet | Not specified | jfda-online.com |

| Ethanol:Water:Formic Acid | Red beet | Not specified | jfda-online.com |

Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced extraction techniques have been explored for the recovery of bioactive compounds from Beta vulgaris. These methods offer greener alternatives to conventional solvent extraction. icm.edu.plsciopen.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to cell wall rupture and enhanced release of intracellular components. sciopen.comphcogrev.com While specific studies on the MAE of this compound are limited, research on the extraction of other compounds from beet, such as betalains (B12646263), has shown that MAE can significantly increase the yield and reduce extraction time compared to maceration. researchgate.net For example, MAE of betalains from diced red beets was optimized by varying microwave power and time. researchgate.net The principles of MAE suggest its potential applicability for the efficient extraction of saponins like this compound.

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls and enhance mass transfer. sciopen.com A study on the extraction of saponins from beet leaves demonstrated that UAE is a more efficient and environmentally friendly method compared to traditional maceration. researchgate.netacs.org Optimal conditions for UAE of saponins from beet leaves were found to be a 75% (v/v) ethanolic solution, a liquid-to-solid ratio of 10 mL/g, and an ultrasonication time of 30 minutes, resulting in a significantly higher recovery of saponins. acs.org Another study optimized the UAE of bioactive compounds from beet leaves using a Box-Behnken design, highlighting the effectiveness of this green-solvent process. nih.gov

Aqueous Two-Phase Systems (ATPS) represent a liquid-liquid extraction technique that has been successfully applied to the separation and purification of bioactive substances. nih.govresearchgate.net An ATPS composed of polyethylene (B3416737) glycol (PEG) and dipotassium (B57713) phosphate (B84403) (K2HPO4) solutions was used to extract saponins from sugar beet root. nih.govnih.gov This method is based on the partitioning of compounds between two immiscible aqueous phases and has been shown to be effective for the extraction of saponins. nih.govresearchgate.net

Purification and Enrichment Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification and enrichment steps are necessary to isolate this compound.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for complex natural products like this compound. Various chromatographic techniques have been employed to separate and purify saponins from Beta vulgaris extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of saponins. researchgate.net Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. For the analysis of saponins in red beet, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and aqueous formic acid has been utilized. bibliotekanauki.pl The purification of saponin extracts from the flesh and skin of red beetroot has been achieved using a Sep-Pak C-18 cartridge, followed by HPLC analysis. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. researchgate.netpan.olsztyn.pl This technique has been successfully applied to the separation and identification of saponins from Beta vulgaris. researchgate.netpan.olsztyn.pl A novel solvent system composed of tert-butyl methyl ether (TBME)-butanol (BuOH)-acetonitrile (ACN)-water (1:2:1:5, v/v/v/v) was used in a head-to-tail mode for the fractionation of saponins from the 'Red Sphere' cultivar. researchgate.netpan.olsztyn.plpan.olsztyn.pl This HSCCC method allowed for the fractionation and pre-concentration of 13 different saponins. researchgate.netpan.olsztyn.pl

The table below provides an overview of the chromatographic techniques used for the separation of saponins from Beta vulgaris.

| Chromatographic Technique | Stationary/Mobile Phase System | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column; Mobile phase: Acetonitrile and 2% aqueous formic acid (gradient) | Analysis and quantification of saponins | bibliotekanauki.pl |

| High-Speed Counter-Current Chromatography (HSCCC) | Solvent system: TBME-BuOH-ACN-H₂O (1:2:1:5, v/v/v/v) | Fractionation and purification of saponins | researchgate.netpan.olsztyn.plpan.olsztyn.pl |

| High-Performance Thin-Layer Chromatography (HPTLC) | Solvent systems: Isopropanol-ethanol-water-acetic acid in different ratios | Separation of betalains (related compounds) | scielo.org |

Chemical Synthesis and Structural Modifications of Betavulgaroside Iii

Total Synthesis of Betavulgaroside III

The first and thus far only total synthesis of this compound was a landmark achievement, providing access to this unique seco-glycoside and allowing for the confirmation of its structure. nih.gov The synthesis required a total of 31 steps, with the longest linear sequence being 23 steps. nih.gov

A retrosynthetic analysis of this compound reveals a logical disconnection strategy. The molecule is conceptually broken down into three key building blocks: the triterpene aglycone, oleanolic acid, and two distinct carbohydrate units derived from L-arabinose and D-glucose. nih.gov This approach allows for the separate synthesis of these complex fragments before their convergent assembly.

The core of the synthetic strategy revolved around a crucial decision: to construct the unique seco-saccharide appendage before its attachment to the triterpene scaffold. nih.gov This contrasts with a potentially more intuitive approach of modifying the sugar chain after it has been attached to the aglycone.

Table 1: Key Building Blocks in the Total Synthesis of this compound

| Building Block | Starting Material |

| Triterpene Aglycone | Oleanolic Acid |

| Seco-saccharide Precursor | L-Arabinose |

| Glucosyl Donor | D-Glucose |

A significant hurdle in the synthesis of this compound is the precise control of stereochemistry at multiple chiral centers within the saccharide moieties and at the glycosidic linkages. The synthesis of the naturally occurring isomer required careful planning and execution of stereoselective reactions.

To address these challenges, the synthesis of the 2''-epi-betavulgaroside III was also undertaken. nih.gov This epimer, differing in the stereochemistry at the C-2'' position of the terminal seco-saccharide unit, served as a valuable model system. The successful synthesis of this diastereomer provided crucial insights and validated the synthetic strategy for controlling the stereochemistry of the glycosidic bonds. nih.gov

The synthesis of this compound is characterized by several key strategic transformations:

Oxidative Elaboration of the Seco-Saccharide Unit: A pivotal step in the synthesis was the oxidative elaboration of the terminal saccharide unit to form the characteristic seco-acid moiety. This was achieved prior to the assembly of the triterpene 3,28-bisglycoside. nih.gov This "early-stage" oxidative cleavage proved to be a more effective strategy than attempting the same transformation on a more complex, fully assembled glycoside. nih.gov

Glycosylation: The formation of the glycosidic linkages between the oleanolic acid aglycone and the carbohydrate units is another critical phase of the synthesis. Stereoselective glycosylation methods were employed to ensure the correct anomeric configuration of the sugar moieties. The synthesis involved the sequential attachment of the carbohydrate fragments to the C-3 hydroxyl and C-28 carboxylic acid groups of the oleanolic acid backbone.

Semi-Synthesis and Derivatization

Semi-synthesis, which involves the chemical modification of a naturally occurring, structurally related compound, can be a more efficient approach to obtaining analogues of a target molecule.

While the direct conversion of Betavulgaroside I to Betavulgaroside II and IV is not explicitly detailed in the available scientific literature, the chemical correlation of Betavulgaroside II and IV with another known saponin (B1150181), momordin I, has been described. This process involves the transformation of the α-L-arabinopyranosyl moiety of momordin I into the characteristic dioxolane-type substituent of Betavulgaroside II or the acetal-type substituent of Betavulgaroside IV. This demonstrates the feasibility of converting one saponin into another through targeted chemical modifications of the sugar moieties.

Preparation of Analogs and Stereoisomers (e.g., 2''-epi-Betavulgaroside III)

The synthesis of analogs and stereoisomers of this compound provides crucial insights into its structure-activity relationships and offers pathways to potentially novel bioactive compounds. Research in this area has focused on modifying the complex oligosaccharide chains attached to the oleanolic acid backbone. A notable achievement in this field is the synthesis of 2''-epi-Betavulgaroside III, an epimer of the natural product. nih.gov

The synthetic approach to these complex molecules involves strategic decisions regarding the assembly of the final structure. nih.gov For instance, the total synthesis of this compound was successfully achieved using L-arabinose, D-glucose, and oleanolic acid as starting materials. nih.gov During the course of this research, a key tactic was developed that proved superior for accessing the stereoisomer, 2''-epi-Betavulgaroside III. nih.govresearchgate.net

This preferred strategy involves the oxidative elaboration of the unique seco-saccharide unit prior to its attachment to the triterpene aglycone. nih.govresearchgate.net An alternative approach, which involves the oxidative cleavage of the terminal saccharide unit at a later stage on a pre-formed triterpene 3,28-bisglycoside scaffold, was found to be less effective. nih.gov The synthesis of 2''-epi-Betavulgaroside III was found to be more readily achievable compared to the synthesis of the naturally occurring this compound itself. nih.govresearchgate.net

The development of synthetic routes to these molecules is a significant undertaking; the first successful synthesis of this compound required a total of 31 steps, with the longest linear sequence being 23 steps. nih.gov The strategic insights gained from preparing its stereoisomer, 2''-epi-Betavulgaroside III, are valuable for the future development of other analogs in this class of triterpene seco-glycosides. nih.gov

Comparative Synthetic Strategies for this compound and its 2''-Epimer

The table below summarizes the key findings from the comparative synthetic attempts for this compound and its stereoisomer, 2''-epi-Betavulgaroside III.

| Feature | 2''-epi-Betavulgaroside III | This compound |

| Synthetic Accessibility | More easily accessible nih.govresearchgate.net | More complex synthesis nih.gov |

| Preferred Strategy | Oxidative elaboration of the seco-saccharide unit prior to assembly of the triterpene 3,28-bisglycoside. nih.govresearchgate.net | Oxidative elaboration of the seco-saccharide unit prior to assembly of the triterpene 3,28-bisglycoside. nih.gov |

| Less Effective Strategy | Oxidative cleavage of the terminal saccharide unit on an advanced triterpene 3,28-bisglycoside scaffold. nih.govresearchgate.net | N/A |

| Starting Materials | L-arabinose, D-glucose, oleanolic acid nih.gov | L-arabinose, D-glucose, oleanolic acid nih.gov |

Biosynthesis and Metabolic Pathways of Betavulgaroside Iii

Proposed Biosynthetic Routes and Precursors

Betavulgaroside III is a complex triterpenoid (B12794562) saponin (B1150181) found in plants such as sugar beet (Beta vulgaris) and Achyranthes fauriei. nih.govacs.org Its biosynthesis is a multi-step process involving the assembly of a triterpene aglycone and several sugar moieties. The core structure of this compound is based on oleanolic acid, a common triterpene in plants. nih.govacs.org

The biosynthesis pathway is thought to begin with the synthesis of the oleanolic acid aglycone, followed by sequential glycosylation steps catalyzed by glycosyltransferases. tum.de These enzymes attach sugar units, such as D-glucose and L-arabinose, to the oleanolic acid backbone. nih.govacs.org The complete pathway for the formation of sugar beet saponins (B1172615) has not been fully elucidated, but it is likely that glycosyltransferases play a crucial role in the final steps of synthesis. tum.de

A key feature of this compound is its unique dicarboxylic acid moiety, which is part of a terminal seco-saccharide appendage. nih.govacs.org This structure is hypothesized to be formed through the enzymatic oxidation and subsequent cleavage of a precursor sugar molecule. tum.de Research suggests that a saponin containing a terminal xylose unit could serve as a precursor. tum.de More specifically, it has been proposed that the dicarboxylic acid moiety of compounds like this compound is derived from the oxidative cleavage of the 3,4-cis-diol of an α-l-ribopyranosyl derivative. d-nb.info This oxidative step is a critical transformation that distinguishes the biosynthesis of this particular family of saponins. tum.ded-nb.info

The table below outlines the primary precursors involved in the synthesis of this compound.

| Component | Precursor Type | Role in Biosynthesis |

| Oleanolic Acid | Triterpene Aglycone | The core structural backbone of the molecule. nih.govacs.org |

| D-Glucose | Monosaccharide | A primary sugar unit attached during glycosylation. nih.govacs.org |

| L-Arabinose | Monosaccharide | A sugar unit involved in forming the glycosidic side chains. nih.gov |

| α-l-ribopyranosyl derivative | Monosaccharide | Proposed precursor that undergoes oxidative cleavage to form the characteristic dicarboxylic acid moiety. d-nb.info |

Enzymatic Mechanisms Involved in Seco-Saccharide Formation

The formation of the distinctive seco-saccharide appendage in this compound is a notable enzymatic event. Triterpene seco-glycosides are characterized by this terminal structure, which is believed to result from the oxidative scission of a monosaccharide unit on a more complex saponin precursor. nih.govacs.org

The proposed mechanism involves several enzymatic activities. Initially, glycosyltransferases (GTs) are responsible for attaching the sugar chains to the oleanolic acid core. researchgate.netnih.gov These enzymes typically use activated sugar donors, such as UDP-glucose, to catalyze the formation of glycosidic bonds. researchgate.netnih.gov

The critical step is the formation of the dicarboxylic acid substituent. This is thought to occur via the enzymatic oxidation of a terminal sugar residue, such as xylose or ribose, on a precursor saponin. tum.ded-nb.info This oxidation would lead to the cleavage of carbon-carbon bonds within the sugar ring, specifically between carbon atoms 3 and 4, resulting in the open-chain (seco) structure. tum.de Further oxidation of the resulting functional groups could then lead to the formation of the dicarboxylic acid structure seen in this compound. tum.de While the specific enzymes catalyzing this oxidative cleavage have not been definitively identified, they are central to the unique biosynthetic pathway of this class of saponins. d-nb.info

The table below summarizes the proposed enzymatic steps.

| Enzymatic Step | Enzyme Class (Proposed) | Function |

| Glycosylation | Glycosyltransferases (GTs) | Sequential attachment of monosaccharide units (e.g., glucose, xylose) to the aglycone. tum.denih.gov |

| Oxidative Cleavage | Oxidoreductases | Cleavage of a terminal sugar ring (e.g., ribose) to form the seco-saccharide structure. tum.ded-nb.info |

| Oxidation | Dehydrogenases | Further oxidation of the cleaved sugar to form the terminal dicarboxylic acid moiety. tum.de |

Biotransformation and Metabolic Fates in Biological Systems

Once ingested, this compound, like other saponins, undergoes significant biotransformation. Studies using in vitro gastrointestinal models suggest that a primary metabolic process is the sequential loss of sugar moieties, a process driven by the gut microbiota. researchgate.net This deglycosylation increases the relative abundance of the saponin aglycone, in this case, oleanolic acid. researchgate.net

Following absorption, the parent compound and its metabolites are subject to further metabolism, primarily in the liver. researchgate.net These hepatic biotransformations involve Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.netgenecards.org Phase II reactions, such as glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), are essential for increasing the water solubility of the metabolites, which facilitates their excretion from the body. genecards.org

Research has confirmed the presence of this compound as a prototype component in the plasma of rats following oral administration of Achyranthes bidentata extract, indicating that the compound is absorbed into the systemic circulation. researchgate.net The identification of various metabolites in the plasma further confirms that it is actively metabolized within the biological system. researchgate.net

Analytical Characterization and Structural Elucidation of Betavulgaroside Iii

Spectroscopic Techniques for Structural Confirmation

The definitive identification of Betavulgaroside III's molecular architecture is achieved through the integrated use of several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the structural elucidation of this compound. acs.org Comprehensive one-dimensional (1D) and two-dimensional (2D) NMR analyses have allowed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. acs.org For instance, the anomeric proton signals in the ¹H-NMR spectrum are critical for determining the stereostructure of the glycosidic linkages. pharm.or.jp Although detailed NMR data for this compound is often presented in broader studies of saponins (B1172615), specific chemical shifts are compared with those of related compounds to confirm its identity. pan.olsztyn.pltum.de The synthesis of this compound and its analogs has further enabled the verification of its structure through detailed NMR characterization. acs.org

Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis

Mass spectrometry (MS) and its tandem version (MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of this compound, providing crucial information for its structural confirmation. ontosight.aiacs.org In MS analysis, this compound typically forms a deprotonated molecule [M-H]⁻ in negative ion mode. pan.olsztyn.plresearchgate.net

Tandem MS (MS/MS) experiments provide deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net For this compound, a characteristic fragmentation pattern is observed. researchgate.net The MS/MS spectrum of this compound often shows a product ion corresponding to the aglycone, oleanolic acid, which has a mass-to-charge ratio (m/z) of 455. researchgate.net The analysis of fragmentation patterns helps in identifying the sugar moieties and their sequence in the glycosidic chain. pan.olsztyn.plresearchgate.net

Below is a table summarizing the mass spectrometric data for this compound from a representative study.

| Ion Type | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| [M-H]⁻ | 955 | 793, 631, 455 | pan.olsztyn.pl |

This table is interactive. Click on the headers to sort.

Other Spectroscopic Methods

While NMR and MS are the primary techniques for the structural elucidation of this compound, other spectroscopic methods like Infrared (IR) spectroscopy can provide complementary information about the functional groups present in the molecule. pharm.or.jp

Chromatographic Quantification and Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the sensitive and simultaneous quantification of this compound along with other saponins in various sugar beet materials. acs.orgnih.gov These methods are crucial for understanding the distribution of saponins in different parts of the plant. acs.orgnih.gov The development of these methods involves optimizing chromatographic conditions to achieve good separation and tuning mass spectrometer parameters for selective and sensitive detection. acs.org LC-MS/MS has been successfully applied to identify and quantify this compound in different beetroot cultivars. pan.olsztyn.plresearchgate.netpan.olsztyn.pl

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-high performance liquid chromatography (UHPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been effectively used for the profiling and quantification of saponins, including this compound, in Swiss chard and other Beta vulgaris varieties. bibliotekanauki.pl The enhanced separation power of UHPLC is particularly beneficial for resolving isomeric saponins, which can be challenging with standard HPLC methods. pharm.or.jp

Comparison with Reference Standards and Related Compounds

The definitive identification of this compound relies on the comparison of its analytical data with that of an authenticated reference standard. This comparative analysis is crucial for confirming the structural elucidation derived from spectroscopic methods. Furthermore, comparing this compound with structurally related saponins provides valuable insights into the structure-activity relationships and the influence of specific structural moieties on their physicochemical properties.

Comparison with this compound Reference Standard

In research, the isolated or synthesized this compound is compared against a certified reference standard. This process involves multiple analytical techniques to ensure an exact match.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary method for confirmation. pan.olsztyn.placs.org The retention time of the isolated compound in the LC system must match that of the reference standard under identical conditions. pan.olsztyn.pl Additionally, the fragmentation pattern (MS/MS spectrum) of the parent ion of the isolated compound must be identical to that of the reference standard. pan.olsztyn.pl For this compound, a deprotonated molecular ion [M-H]⁻ is observed at m/z 955. pan.olsztyn.plclockss.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the isolated compound are overlaid with the spectra of the reference standard. acs.org An exact match in chemical shifts and coupling constants across all signals confirms the identity of the compound. acs.orgtum.de

Comparison with Related Betavulgarosides and Other Saponins

This compound belongs to a family of related saponins found in Beta vulgaris, including Betavulgaroside I, II, and IV. pan.olsztyn.plresearchgate.netpan.olsztyn.pl Comparing their structures and analytical data highlights key differences.

Betavulgaroside I: Similar to this compound, it is a major saponin (B1150181) in sugar beet. pan.olsztyn.plpan.olsztyn.pl However, they differ in the substituent at the 3-O-glucuronide moiety. pan.olsztyn.plclockss.org

Betavulgaroside II and IV: These are also prominent saponins in sugar beet. pan.olsztyn.plresearchgate.netpan.olsztyn.pl Betavulgaroside IV is produced from the alkaline hydrolysis of this compound. clockss.org The primary structural difference lies in the sugar chains attached to the oleanolic acid aglycone. pan.olsztyn.pl

The following table summarizes the key characteristics of this compound and its closely related compounds.

| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Structural Features |

| This compound | C₄₇H₇₂O₂₀ | 955 | Oleanolic acid aglycone with a specific arrangement of glucuronic acid and glucose moieties. pan.olsztyn.plclockss.orgontosight.ai |

| Betavulgaroside I | C₄₈H₇₄O₂₀ | 953 | Differs from this compound in the substituent on the glucuronide moiety. pan.olsztyn.plclockss.org |

| Betavulgaroside IV | C₄₁H₆₂O₁₅ | 793 | Result of alkaline hydrolysis of this compound. clockss.org |

| Betavulgaroside II | Not specified | Not specified | Another major saponin in sugar beet, differing in glycosylation. pan.olsztyn.plpan.olsztyn.plsmolecule.com |

This table provides an interactive summary of the key characteristics of this compound and related compounds.

Comparison with Other Triterpenoid (B12794562) Saponins

When compared to other triterpenoid saponins from different plant sources, such as glycyrrhizin (B1671929) from licorice root, the uniqueness of this compound becomes apparent. smolecule.com While they share a common triterpenoid backbone, the nature and linkage of the sugar moieties, as well as other substitutions on the aglycone, are distinct. ontosight.aismolecule.com These structural variations significantly influence their biological activities and physicochemical properties.

Biological Activities and Mechanistic Investigations of Betavulgaroside Iii Excluding Clinical Human Data

Modulation of Oxidative Stress Pathways

Betavulgaroside III, a triterpenoid (B12794562) saponin (B1150181) found in species such as Beta vulgaris (beetroot), has been investigated for its role in mitigating oxidative stress. This activity is primarily attributed to its ability to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant systems.

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)

The antioxidant potential of this compound, often as a component of beetroot extracts, has been evaluated using various in vitro assays. These assays typically measure the capacity of a compound to scavenge stable synthetic free radicals. Triterpene saponins (B1172615) from beetroot, including this compound, have demonstrated antioxidant properties. ijsrtjournal.com The primary mechanisms involve donating a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing it from causing cellular damage. plos.org

Commonly used methods to assess this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. jocpr.com In the DPPH assay, antioxidants reduce the deep violet DPPH radical to a pale yellow hydrazine, a color change that can be measured spectrophotometrically. sphinxsai.com Similarly, the ABTS assay involves the reduction of the blue-green ABTS radical cation, with the degree of decolorization indicating the scavenging capacity. mdpi.com Studies have confirmed that extracts containing betavulgarosides exhibit scavenging activity in these assay systems. scispace.com

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging Assay | An antioxidant molecule donates a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm as the violet solution becomes colorless. sphinxsai.com |

| ABTS Radical Cation Decolorization Assay | An antioxidant molecule neutralizes the pre-formed ABTS radical cation by electron donation. | Decrease in absorbance at ~734 nm as the blue-green solution is decolorized. mdpi.combioline.org.br |

Effects on Reactive Oxygen Species Scavenging (Transcriptional and Physiological Levels)

Beyond direct radical scavenging, the constituents of plants containing this compound may influence the body's own antioxidant defenses. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. These ROS include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. sphinxsai.com

While direct studies on the transcriptional effects of isolated this compound are limited, research on related compounds from beetroot provides insight. For instance, betanin, another bioactive compound in beetroot, is known to induce the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). plos.org Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, forming a crucial part of the cellular defense against oxidative stress. This suggests a potential indirect mechanism by which compounds from Beta vulgaris could enhance physiological ROS scavenging capacity.

Anti-Inflammatory Processes

Triterpenoid saponins as a chemical class are recognized for their anti-inflammatory properties. ijsrtjournal.com this compound belongs to this group and is therefore implicated in processes that modulate inflammatory responses.

Modulation of Inflammatory Pathways and Mediators (in vitro)

Inflammation is a complex biological response involving the activation of immune cells and the production of various signaling molecules known as inflammatory mediators. In vitro studies on macrophages, such as RAW 264.7 cells, are a common model for investigating anti-inflammatory effects. When stimulated with agents like lipopolysaccharide (LPS), these cells produce high levels of pro-inflammatory mediators. scispace.comnih.gov

Compounds with anti-inflammatory activity often work by inhibiting the production of these mediators. Key targets include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). scispace.comresearchgate.net The overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. researchgate.net Similarly, TNF-α is a critical cytokine that drives many aspects of the inflammatory cascade. jocpr.comnih.gov Research on various triterpenoids and plant extracts demonstrates their ability to suppress the expression and release of these mediators in vitro, suggesting that this compound may act through similar mechanisms. scispace.comnih.gov

Table 2: Key Pro-Inflammatory Mediators Modulated In Vitro

| Mediator | Function in Inflammation | Typical In Vitro Assay |

|---|---|---|

| Nitric Oxide (NO) | Signaling molecule; high levels produced by iNOS during inflammation contribute to cytotoxicity and vasodilation. | Griess Reaction (measures nitrite, a stable NO product, in cell culture supernatant). scispace.com |

| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine that stimulates the production of other inflammatory mediators and recruits immune cells. | ELISA (Enzyme-Linked Immunosorbent Assay) to quantify protein levels in cell culture supernatant. jocpr.com |

| Interleukin-6 (IL-6) | A cytokine with both pro- and anti-inflammatory roles; involved in the acute phase response. | ELISA or Cytokine Bead Array (CBA) to measure protein levels. scispace.com |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme responsible for the production of large quantities of NO during inflammation. | Western Blot or RT-PCR to measure protein or mRNA expression, respectively. researchgate.net |

Antimicrobial Properties

The potential of saponins to inhibit the growth of microorganisms has been noted in scientific literature. This activity contributes to the defense mechanisms of plants and is an area of interest for therapeutic applications.

Inhibition of Microbial Growth (in vitro)

This compound has been associated with antimicrobial activity. ijsrtjournal.com In vitro antimicrobial testing typically involves exposing standardized concentrations of microorganisms to the test compound to determine the extent of growth inhibition. This can be measured by observing the zone of inhibition on an agar (B569324) plate or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies have indicated that saponins from Beta vulgaris, specifically betavulgarosides, possess these properties. It has been noted that compounds with structures similar to this compound, IV, and V are effective in inhibiting the growth of Gram-negative bacteria. scispace.com This suggests that the antimicrobial action may be linked to specific structural features of the saponin molecule.

Table 3: Examples of Microorganisms Used in In Vitro Antimicrobial Assays

| Microorganism | Type | Relevance |

|---|---|---|

| Escherichia coli | Gram-negative bacterium | Common cause of various infections; a standard model for Gram-negative bacteria. |

| Staphylococcus aureus | Gram-positive bacterium | A major human pathogen, causing skin and systemic infections. |

| Pseudomonas aeruginosa | Gram-negative bacterium | An opportunistic pathogen known for its resistance to antibiotics. |

Investigations into Antihyperglycemic Effects

This compound, a triterpenoid saponin isolated from the roots of Beta vulgaris L., has been a subject of investigation for its potential antihyperglycemic properties. Research, conducted primarily through in vitro and animal models, has explored several mechanisms by which this compound may help regulate blood glucose levels.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal). These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By slowing this process, the rate of glucose absorption into the bloodstream is reduced.

While specific inhibitory concentrations (IC50 values) for purified this compound are not extensively detailed in the available literature, studies on related compounds and extracts provide foundational evidence. Saponins as a class are recognized for their potential to inhibit these digestive enzymes. Research on saponin-rich extracts from plants of the Chenopodiaceae family, which includes Beta vulgaris, has demonstrated notable α-glucosidase inhibitory effects. This suggests that the antihyperglycemic activity of this compound may, at least in part, be attributable to the inhibition of these key carbohydrate-digesting enzymes. Further studies on the isolated compound are required to quantify its specific inhibitory potency against α-amylase and α-glucosidase.

The liver plays a central role in maintaining glucose homeostasis through two primary processes: glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). In diabetic states, these pathways are often dysregulated, leading to excessive hepatic glucose output and elevated blood sugar levels.

Facilitated glucose uptake into peripheral tissues, such as skeletal muscle and adipose tissue, is critical for clearing glucose from the blood. This process is mediated by a family of proteins known as glucose transporters (GLUTs), with GLUT4 being the primary insulin-responsive transporter.

Research has shown that aqueous extracts of Beta vulgaris can enhance glucose absorption in skeletal myocytes, an effect linked to an increase in glucose transporter type 4 (GLUT4) activity. This suggests that components within the extract promote the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake from the circulation. Although this action has been demonstrated for the whole extract, it provides a plausible mechanism for the activity of its constituent saponins, including this compound. Further investigation is needed to confirm that this compound is a principal agent responsible for this effect on GLUT4.

The most direct evidence for the antihyperglycemic potential of this compound comes from in vivo studies using glucose-challenged animal models. In a foundational study, several oleanolic acid oligoglycosides were isolated from the roots of Beta vulgaris L. and evaluated for their biological activity. nih.gov

In an oral glucose tolerance test performed on rats, this compound demonstrated significant hypoglycemic activity. nih.gov Following the administration of a glucose load, the compound was able to suppress the subsequent rise in blood glucose levels. This effect was also observed for the related compounds Betavulgaroside II and Betavulgaroside IV, indicating a structure-activity relationship among these saponins. nih.gov The findings from this research confirm that this compound is an active hypoglycemic principle from sugar beet. nih.gov

Table 1: Hypoglycemic Activity of Betavulgarosides in Glucose-Loaded Rats

| Compound | Outcome in Oral Glucose Tolerance Test | Reference |

| This compound | Exhibited hypoglycemic activity | nih.gov |

| Betavulgaroside II | Exhibited hypoglycemic activity | nih.gov |

| Betavulgaroside IV | Exhibited hypoglycemic activity | nih.gov |

Cytotoxic and Anticancer Research (in vitro)

In addition to metabolic effects, various plant-derived triterpenoid saponins are investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is typically assessed in vitro against a panel of human cancer cell lines.

Triterpene saponins, including the oleanolic acid glycosides found in red beetroot, have been noted for their anti-tumor potential. Studies have examined the cytotoxic effects of crude extracts from Beta vulgaris on various cancer cell lines. For instance, extracts have shown dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). turkjps.org

While these findings are promising for the extract as a whole, specific data quantifying the cytotoxic effect of isolated this compound (e.g., IC50 values) against specific cancer cell lines are not prominently available in the current body of scientific literature. The observed activity in the extracts suggests that its constituent saponins may contribute to this effect, warranting further investigation into the specific anticancer potential of purified this compound.

Effects on Cellular Signaling Pathways (e.g., Apoptosis, Cell Cycle Modulation)

This compound, a triterpenoid saponin, has been shown to modulate cellular signaling pathways, which may contribute to its biological activities. smolecule.com Saponins, as a class of compounds, are known to influence various cellular processes that can lead to protective effects against cellular stress and inflammation. smolecule.com

In the context of cancer, the modulation of apoptosis and the cell cycle are critical mechanisms for anticancer agents. mdpi.commdpi.com The tumor suppressor protein p53 plays a central role in these processes, capable of inducing cell cycle arrest and apoptosis in response to cellular stress. frontiersin.orgnih.gov The activation of p53 can lead to the transcription of genes that halt the cell cycle, providing time for DNA repair. frontiersin.org If the damage is too severe, p53 can trigger apoptosis, or programmed cell death. frontiersin.orgnih.gov

Studies on other natural compounds have demonstrated how targeting these pathways can be effective. For instance, some compounds induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis being activated. mdpi.commdpi.com Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, is a common downstream event. mdpi.commdpi.com

Cell cycle regulation is another important target. mdpi.com The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov Some anticancer compounds can cause cell cycle arrest at specific checkpoints, such as the G1 or G2/M phase, by modulating the levels of these regulatory proteins. mdpi.comfrontiersin.org This arrest prevents cancer cells from proliferating uncontrollably. mdpi.com The ability of a compound to modulate these signaling pathways is a key area of investigation for its potential as a therapeutic agent. smolecule.commdpi.com

Structural Elements Influencing Cytotoxic Activity

The cytotoxic activity of oleanolic acid-type saponins, including this compound, is significantly influenced by their molecular structure. researchgate.net Key structural features that determine their potency against cancer cells have been identified through structure-activity relationship studies. researchgate.net

One of the crucial elements for potent cytotoxic activity is the presence of a free carboxyl group (28-COOH) in the sapogenin structure, specifically oleanolic acid (OA). researchgate.net Additionally, the attachment of a sugar moiety to the aglycone is vital for its cytotoxic effects. researchgate.net

Table of Structural Elements and Their Influence on Cytotoxicity

| Structural Feature | Influence on Cytotoxic Activity |

|---|---|

| Free Carboxyl Group (28-COOH) | Essential for potent activity. researchgate.net |

| Sugar Moiety | Presence is crucial for cytotoxicity. researchgate.net |

| Monodesmosidic (vs. Bidesmosidic) | Generally more cytotoxic. researchgate.net |

| Glucuronic Acid (GlcA) at C3 | Contributes to higher cytotoxicity. researchgate.net |

| Additional Sugars (e.g., Xylose) | Modifies activity and selectivity depending on the cell line. researchgate.net |

Synergistic Effects with Other Anticancer Agents (in vitro)

The combination of natural products with conventional anticancer drugs is a promising strategy to enhance therapeutic efficacy and potentially reduce side effects. nih.govmdpi.com Research has shown that certain natural compounds can act synergistically with chemotherapeutic agents, meaning their combined effect is greater than the sum of their individual effects. frontiersin.orgmdpi.com

For instance, studies on other natural compounds have demonstrated synergistic effects with drugs like doxorubicin (B1662922), paclitaxel, and cisplatin. frontiersin.orgnih.gov This synergy can manifest in various ways, such as increasing the cytotoxicity of the anticancer drug, allowing for a reduction in its dosage and thereby mitigating associated toxicity. frontiersin.orgnih.gov For example, some natural compounds have been shown to enhance the anticancer effects of doxorubicin while reducing its cardiotoxicity. frontiersin.org

The mechanisms behind these synergistic interactions are multifaceted. They can involve the modulation of cellular signaling pathways related to apoptosis and cell cycle arrest. frontiersin.org Some natural compounds can sensitize cancer cells to the effects of chemotherapeutic agents by influencing drug efflux transporters or by modulating key regulatory proteins. frontiersin.org The combination of agents that target different but complementary pathways can lead to a more profound inhibition of cancer cell growth. frontiersin.org While direct in vitro studies on the synergistic effects of this compound with other anticancer agents are not detailed in the provided context, the known bioactivity of saponins suggests this is a plausible area for investigation. smolecule.com

Enzyme Inhibitory Activities

Acetylcholinesterase Inhibition (in vitro)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). updatepublishing.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition. najah.edunih.gov

Natural products are a rich source of potential AChE inhibitors. updatepublishing.comresearchgate.net Various plant extracts and isolated compounds, including flavonoids and other phenolics, have demonstrated significant AChE inhibitory activity in in vitro assays. nih.govresearchgate.net The inhibitory effect is typically measured by determining the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). researchgate.netnanobioletters.com

While specific in vitro data on the AChE inhibitory activity of this compound is not available in the provided search results, studies have been conducted on extracts from Beta vulgaris (beetroot), the plant from which this compound is derived. researchgate.net These studies have explored the potential of beetroot phytochemicals as AChE inhibitors, suggesting that compounds within the plant may possess this activity. researchgate.net In silico studies, which use computational models to predict the binding affinity of compounds to target enzymes, have also been employed to screen phytochemicals from Beta vulgaris for their potential to inhibit AChE. researchgate.net

Table of Acetylcholinesterase Inhibition Data (Illustrative from other natural compounds)

| Compound/Extract | IC50 (µg/mL) | Source |

|---|---|---|

| Baicalein | 10.92 ± 0.38 | nanobioletters.com |

| Spondias mombin extract | 53.24 ± 0.327 | researchgate.net |

| Carica papaya extract | 60.95 ± 0.290 | researchgate.net |

| Kalanchoe crenata extract | 70.5 ± 0.426 | researchgate.net |

Coagulation Factor Xa (FXa) Inhibition (in vitro)

Coagulation Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade. universiteitleiden.nlmdpi.com It plays a pivotal role in the conversion of prothrombin to thrombin, which is the final step in the formation of a blood clot. universiteitleiden.nl As such, FXa is a major target for the development of anticoagulant drugs used to prevent and treat thrombotic disorders. mdpi.commedchemexpress.com

The inhibition of FXa can be achieved by various compounds that bind to its active site. universiteitleiden.nl In vitro assays are commonly used to screen for and characterize FXa inhibitors, often determining their IC50 values. universiteitleiden.nlmdpi.com

While direct experimental data on the in vitro inhibition of FXa by this compound is not present in the search results, the investigation of natural products as anticoagulants is an active area of research. nih.gov The synergistic inhibition of multiple coagulation factors, including FXa, is also being explored as a therapeutic strategy. nih.gov

Interactions with Cellular Membranes and Enhanced Bioactivity

The interaction of saponins, such as this compound, with cellular membranes is a key aspect of their biological activity. smolecule.com As amphipathic molecules, possessing both a lipid-soluble aglycone and a water-soluble sugar chain, saponins have a natural affinity for cell membranes. smolecule.com

This interaction can lead to changes in the structure and permeability of the membrane. mdpi.com It is speculated that this effect on the microbial cell membrane is responsible for the antimicrobial activity of some saponins, ultimately causing cell death. mdpi.com

Broader Biological Activity Spectrum of Related Betavulgarosides

This compound is part of a larger family of triterpenoid saponins, known as betavulgarosides, which have been isolated primarily from the roots and leaves of Beta vulgaris (beet). researchgate.netresearchgate.netmdpi.com These related compounds, while structurally similar, exhibit a diverse range of biological activities, which have been explored in various non-clinical research settings. The activity of these saponins, many of which are based on an oleanolic acid aglycone, is often influenced by the structure and composition of their attached sugar chains. pan.olsztyn.pl

A number of betavulgarosides, including I, II, and IV, have demonstrated hypoglycemic activity in animal models. nih.govamegroups.cn Studies on glucose-loaded rats have specifically highlighted the hypoglycemic potential of Betavulgaroside II and Betavulgaroside IV. researchgate.netjst.go.jpresearchgate.net Betavulgaroside IV has also been noted for its inhibitory effects on glucose absorption. researchgate.net

Beyond metabolic effects, some betavulgarosides have shown potential in oncology-related research. Betavulgaroside I, which is also known as achyranthoside B, was found to be toxic to human colorectal cancer cells and murine melanoma cells in one study. pan.olsztyn.pl The broader family of triterpene saponins, to which betavulgarosides belong, is recognized for a wide array of in vitro and in vivo bioactivities, including cytotoxic, immunomodulatory, hepatoprotective, antiviral, and antifungal actions. researchgate.net The aglycone is a key determinant of activity; for instance, derivatives of the aglycone hederagenin, also found in beet saponins, are known to exhibit antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. pan.olsztyn.pl

The specific sugar moieties attached to the aglycone also play a critical role. Research suggests that tetraglycoside saponins may possess stronger bactericidal properties than triglycoside saponins. pan.olsztyn.pl Furthermore, the attachment of a hexose (B10828440) to oleanolic acid and glucuronic acid in the structure of Betavulgaroside II is thought to enhance its antiviral activity. pan.olsztyn.pl

The distribution of these compounds can vary within the plant. Betavulgarosides V, IX, and X have been isolated from the leaves of sugar beet, while Betavulgarosides VI, VII, and VIII were identified in the roots. researchgate.netmdpi.com

The following table summarizes the documented biological activities for various betavulgarosides based on non-clinical studies.

Structure Activity Relationship Sar Studies of Betavulgaroside Iii and Its Analogs

Influence of Aglycone Structure on Biological Activity

The aglycone, or sapogenin, is the non-sugar backbone of the saponin (B1150181) molecule and plays a fundamental role in determining its biological properties. nih.gov The structure of the aglycone is a critical factor influencing the functional activity of saponins (B1172615). nih.gov In the case of Betavulgaroside III and its analogs found in species like Beta vulgaris, the aglycone is typically a triterpenoid (B12794562), such as oleanolic acid, hederagenin, akebonoic acid, or gypsogenin. pan.olsztyn.plresearchgate.net

The type of aglycone significantly impacts the bioactivity profile. For instance, the cytotoxic effects of some steroidal saponins are influenced by the aglycone structure. mdpi.com Similarly, for triterpenoid saponins, the nature of the aglycone is a key determinant of activity. The presence of functional groups on the aglycone, such as a free carboxyl group at position C-28 in oleanolic acid, has been identified as a crucial element for potent cytotoxic activity. researchgate.net It has been suggested that aglycones with anticancer properties include dammarane (B1241002) sapogenins, betulinic acid, and oleanolic acid. researchgate.net

Table 1: Influence of Aglycone Structure on Biological Activity

| Aglycone Type | Common Source | Associated Biological Activities | Citation |

| Oleanolic Acid | Beta vulgaris | Cytotoxic, Hypoglycemic, Antiviral | pan.olsztyn.plresearchgate.netsinica.edu.tw |

| Hederagenin | Beta vulgaris | Antiproliferative | pan.olsztyn.plsinica.edu.tw |

| Akebonoic Acid | Beta vulgaris | Limited data on specific bioactivity | pan.olsztyn.pl |

| Gypsogenin | Beta vulgaris | Limited data on specific bioactivity | pan.olsztyn.pl |

| Dammarane Sapogenins | Ginseng | Anticancer | researchgate.net |

| Betulinic Acid | Various plants | Anticancer, Antiviral, Anti-inflammatory | researchgate.net |

Role of Glycosidic Linkages and Sugar Moieties on Bioactivity

The carbohydrate chains attached to the aglycone are critical for the biological activity of saponins. nih.gov The number, type, and sequence of monosaccharides, as well as the nature of the glycosidic linkages, significantly modulate the bioactivity. cambridge.orginnovareacademics.in

Monodesmosidic saponins, which have a single sugar chain (often at C-3), generally exhibit stronger hemolytic activity compared to bidesmosidic saponins, which have two sugar chains (e.g., at C-3 and C-28). cambridge.org The length of the carbohydrate chain also influences physiological activity. cambridge.org For instance, the removal of sugar residues from the native avenacin A-1 led to a complete loss of its permeabilizing activity. cambridge.org Conversely, an increase in the number of sugar moieties has been observed to enhance the effects of some saponins on membrane permeability. cambridge.org

The linkages between the sugar units (e.g., 1→2, 1→3) and to the aglycone (ether or ester) are also key determinants of activity. pan.olsztyn.plnih.gov Different linkages result in different three-dimensional structures, which in turn affect how the saponin interacts with biological targets.

Table 2: Role of Glycosidic Features on Saponin Bioactivity

| Glycosidic Feature | General Effect on Bioactivity | Example | Citation |

| Monodesmosidic | Generally stronger hemolytic activity | - | cambridge.org |

| Bidesmosidic | Generally weaker hemolytic activity | Soyasaponins | nih.govcambridge.org |

| Increased sugar chain length | Can enhance effects on membrane permeability | - | cambridge.org |

| Hydrolysis of sugar residues | Can abolish permeabilizing activity | Avenacin A-1 derivatives | cambridge.org |

| Presence of Glucuronic Acid | Can be essential for cytotoxicity | Monodesmosides with glucuronic acid at C-3 of oleanolic acid | researchgate.net |

| Terminal sugar stereochemistry | Affects overall molecular shape and activity | - | cambridge.org |

Impact of Seco-Saccharide Appendages and Other Substituents on Activity

A unique structural feature of some betavulgarosides, including this compound, is the presence of a seco-saccharide appendage. researchgate.netnih.govacs.org These appendages are thought to be formed through the oxidative cleavage of a terminal monosaccharide unit. researchgate.netresearchgate.net Betavulgarosides can possess either a dioxolane-type or an acetal-type substituent. pan.olsztyn.plresearchgate.netresearchgate.net

The synthesis of this compound has confirmed the structure of its seco-saccharide unit. nih.gov These unique substituents significantly influence the molecule's properties and biological activity. For example, Betavulgarosides II, III, and IV, which possess these modified sugar moieties, have been reported to exhibit hypoglycemic effects. researchgate.net The presence of these dicarboxylic acid moieties, formed from the oxidative cleavage, introduces acidic functional groups that can alter the molecule's polarity and interaction with biological targets. d-nb.info

Other substituents, such as acyl groups, can also impact bioactivity. While some acylated triterpenoid saponins show altered membrane activity, this is not a universal effect, indicating a complex relationship between acylation and biological function. cambridge.org The great structural diversity of saponins is further enhanced by these various modifications, leading to a wide spectrum of biological activities. nih.gov

Table 3: Impact of Unique Substituents on Betavulgaroside Analogs

| Substituent Type | Found in | Potential Biological Significance | Citation |

| Acetal-type substituent | Betavulgarosides III, IV, V, VI, VII, VIII, IX | Inhibitory activity on glucose absorption, hypoglycemic activity | researchgate.netresearchgate.net |

| Dioxolane-type substituent | Betavulgarosides I, II | Hypoglycemic activity | researchgate.netresearchgate.net |

| Seco-saccharide appendage | This compound | Characteristic feature of this subclass of saponins | researchgate.netnih.govacs.org |

| Acyl residues | Other saponins | Can alter membrane activity (effect is not uniform) | cambridge.org |

Diastereomeric Influence on Biological Profiles (e.g., 2''-epi-Betavulgaroside III)

Stereochemistry plays a crucial role in the biological activity of many molecules, and saponins are no exception. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit significantly different biological profiles. michberk.com This is because the specific three-dimensional arrangement of atoms is critical for the interaction with chiral biological targets like enzymes and receptors.

In the context of this compound, the synthesis of its diastereomer, 2''-epi-Betavulgaroside III, has been a subject of study. nih.govacs.org The synthesis of 2''-epi-Betavulgaroside III was found to be more accessible than that of the natural this compound. nih.gov This difference in synthetic accessibility highlights the subtle but significant structural differences between the two diastereomers.

Table 4: Diastereomeric Considerations

| Compound | Key Stereochemical Feature | Implication for Bioactivity | Citation |

| This compound | Natural configuration | Exhibits specific biological activities (e.g., hypoglycemic) | nih.govresearchgate.net |

| 2''-epi-Betavulgaroside III | Epimer at the 2''-position | Likely to have a different biological profile due to altered 3D structure | nih.govacs.org |

| Propiconazole | Cis- and trans-diastereomers | Different diastereomers exhibit varying levels of fungicidal efficacy | michberk.com |

| Triadimenol | Four enantiomers | One enantiomer is significantly more active than the other three | michberk.com |

Potential Research Applications of Betavulgaroside Iii Non Clinical Focus

Preclinical Research on Novel Therapeutic Agents

The inherent biological activities of saponins (B1172615), such as Betavulgaroside III, position them as valuable subjects in preclinical research aimed at discovering novel therapeutic agents. cramagiurgea.ro Preclinical studies represent a crucial phase in drug development, where the efficacy and mechanisms of new compounds are explored in non-human models before any consideration for clinical trials. nih.govnih.gov

This compound and its related compounds have demonstrated several biological activities in laboratory settings that warrant further investigation. ontosight.ai Research on extracts from Beta vulgaris, which contain a variety of saponins including this compound, has pointed towards antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov Specifically, this compound, along with II and IV, has been noted for its hypoglycemic activity in oral glucose tolerance tests on rats, suggesting a potential avenue for research into metabolic disorders. jst.go.jp

The investigation into such compounds in preclinical models helps to:

Identify and characterize potential lead compounds for drug development. researchgate.net

Understand the structure-activity relationships, clarifying how the molecular structure correlates with biological function. tum.de

Explore mechanisms of action at a cellular and molecular level. cramagiurgea.ro

The development of synthetic methods to access this compound, though complex, allows for the creation of analogues and derivatives. nih.gov This capability is vital for preclinical research, enabling systematic modifications of the molecule to potentially enhance desired activities or to probe its biological targets. nih.gov

Research in Natural Product Chemistry and Discovery

This compound is a significant compound within the field of natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. nih.govontosight.ai Triterpene saponins from Beta vulgaris, including a series of betavulgarosides, have been a subject of detailed chemical investigation. researchgate.netresearchgate.net

The process of isolating and characterizing this compound involves a series of sophisticated analytical techniques, as detailed in the table below.

| Technique | Purpose in this compound Research | Reference |

| Solvent Extraction | Initial step to obtain crude extracts containing saponins from plant material (e.g., roots and leaves of Beta vulgaris). | ontosight.ai |

| Column Chromatography | Used for the separation and purification of individual saponins like this compound from the complex crude extract. | ontosight.ai |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula and fragmentation patterns, aiding in structural identification. | ontosight.airesearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule, which is crucial for complete structure elucidation. | tum.deontosight.ai |

The discovery and structural determination of this compound and its congeners have contributed to the understanding of saponin (B1150181) diversity in the plant kingdom. researchgate.netresearchgate.net Furthermore, the successful total synthesis of this compound, starting from L-arabinose, D-glucose, and oleanolic acid, represents a notable achievement in synthetic organic chemistry. nih.gov This work not only confirms the elucidated structure but also provides a pathway for producing the compound for further research without relying on extraction from natural sources. nih.gov

Bioactive Compound Integration in Research Formulations

The amphiphilic nature of saponins, possessing both a lipophilic (aglycone) and a hydrophilic (sugar) part, gives them surface-active properties. nih.gov This characteristic allows them to be used as natural emulsifiers, foaming agents, or stabilizers in various research and industrial formulations. nih.gov While research on this compound specifically as a formulation agent is nascent, the properties of saponins from Beta vulgaris are being explored for such applications. tum.de

In a research context, the integration of a bioactive compound like this compound into a formulation can be for several purposes:

Encapsulation and Delivery: As a component in stimuli-responsive carriers designed to protect and deliver other bioactive compounds in experimental models. nih.govmdpi.com The stability of bioactive compounds can be enhanced through encapsulation techniques. mdpi.com

Analytical Standards: Purified this compound can serve as a reference standard for the qualitative and quantitative analysis of saponins in different plant materials or commercial products. researchgate.net

Functional Ingredient Studies: Investigating its properties as a natural surfactant in food or cosmetic research formulations, contributing to texture and stability. nih.gov Studies have examined the foam activity of saponins from sugar beet by-products. tum.de

The ability to synthesize this compound opens up possibilities for its use in developing standardized research formulations, where purity and concentration are critical. nih.gov This is essential for obtaining reproducible results in studies investigating its biological activities or its function as an excipient.

Future Directions and Research Gaps

Elucidation of Comprehensive Molecular Mechanisms

While several biological activities of Betavulgaroside III have been identified, the detailed molecular mechanisms underlying these effects are not fully understood. smolecule.commolaid.comjst.go.jp Future research should focus on elucidating the specific cellular signaling pathways that are modulated by this compound.

Exploration of Novel Biological Activities

Further investigation is needed to explore the full spectrum of biological activities of this compound. smolecule.commolaid.comjst.go.jp Its complex structure suggests that it may possess other pharmacological properties that have not yet been discovered.

Advanced Synthetic Strategies for Complex Analogs

The development of more efficient and versatile synthetic strategies is crucial for producing a wider range of this compound analogs. scribd.comrsc.org This would facilitate more extensive structure-activity relationship studies and the potential development of new therapeutic agents.

Enhanced Analytical Characterization Techniques for Isomeric Forms

Advanced analytical techniques are required for the better characterization of isomeric forms of this compound and related saponins (B1172615). ontosight.aiglycoscience.ru This will allow for a more precise understanding of how subtle structural differences can impact biological activity.

Investigation of Biosynthetic Pathway Regulation

Research into the biosynthetic pathway of this compound and how it is regulated in the plant could lead to methods for increasing its natural production. Understanding the enzymes and genes involved in its synthesis is a key area for future study.

Q & A

Q. What are the established synthetic routes for Betavulgaroside III, and what methodological challenges arise during its preparation?

this compound is synthesized via linear glycosylation or convergent block synthesis. The latter method involves coupling pre-assembled glycosyl donors and acceptors to streamline stereochemical control . Challenges include ensuring regioselectivity during glycosidic bond formation and minimizing side reactions in uronic acid moieties. Methodological optimizations, such as protecting group strategies and catalyst selection, are critical. Researchers should validate intermediates using NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers design experiments to validate the bioactivity of this compound in vitro?

Experimental design must include dose-response assays (e.g., IC₅₀ determination) across relevant cell lines, paired with appropriate controls (vehicle and positive controls). For cytotoxicity studies, use MTT or resazurin assays. Ensure reproducibility by replicating experiments in triplicate and applying statistical tests (e.g., ANOVA). Include purity validation (>95% via HPLC) of the compound to rule out confounding effects from impurities .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) for structural elucidation, particularly for glycosidic linkage confirmation.

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

- HPLC-PDA/ELSD for purity assessment.

- Circular dichroism (CD) to confirm stereochemical configurations in sugar moieties. Cross-referencing data with literature spectra (e.g., Beilstein CrossFire) ensures accuracy .

Q. How can researchers address variability in bioassay results when studying this compound?

Variability may stem from differences in cell culture conditions, compound solubility, or assay protocols. Standardize experimental parameters (e.g., cell passage number, serum-free incubation periods) and use internal controls. Perform stability tests (e.g., HPLC post-incubation) to confirm compound integrity under assay conditions. Statistical tools like coefficient of variation (CV) analysis help identify outlier data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in cell models, assay endpoints, or compound batches. Conduct meta-analyses to identify trends, and replicate conflicting studies under standardized conditions. Use orthogonal assays (e.g., apoptosis vs. proliferation markers) to cross-validate findings. Transparent reporting of experimental parameters (e.g., cell line authentication, solvent used) is critical for reconciling data .